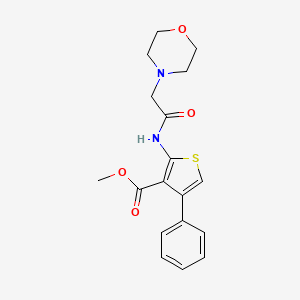

Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[(2-morpholin-4-ylacetyl)amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-23-18(22)16-14(13-5-3-2-4-6-13)12-25-17(16)19-15(21)11-20-7-9-24-10-8-20/h2-6,12H,7-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSXBCBCZUFCGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the Hantzsch thiophene synthesis , which involves the condensation of α-haloketones with thioglycolic acid. The morpholinoacetamido group is then introduced through a nucleophilic substitution reaction, followed by esterification to attach the methyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiophene ring or the morpholinoacetamido group.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used to facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols and thioethers.

Substitution Products: Various derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

Medicine: Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Methyl 2-(2-Chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Key Structural Differences :

Implications :

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Key Structural Differences :

Implications :

- Polarity : The sulfonyl and carboxamide groups enhance hydrophilicity, contrasting with the ester and morpholine in the target compound.

(S)-2-((S)-3-(4-Methoxyphenyl)-2-(2-Morpholinoacetamido)propanamido)-4-methylpentanoic Acid (5b)

Key Structural Differences :

- Backbone : A dipeptide-like structure with a leucine derivative replaces the thiophene core.

- Shared Feature: Both compounds include the 2-morpholinoacetamido group, suggesting similar synthetic strategies for amide bond formation (e.g., HATU/HOBt-mediated coupling) .

Implications :

- Synthetic Routes : The use of TFA for Boc deprotection and LiOH for ester hydrolysis in compound 5b’s synthesis (Figure 2 in ) may parallel steps for modifying the target compound’s ester group.

Structural and Functional Analysis Table

Biological Activity

Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: C15H18N2O3S

- CAS Number: 610274-64-1

Its structure consists of a thiophene ring substituted with a morpholinoacetamido group and a carboxylate ester, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate various signaling pathways, which may include:

- Inhibition of Enzymatic Activity: The morpholino group may facilitate binding to enzyme active sites, inhibiting their function.

- Receptor Interaction: It may act as an agonist or antagonist at certain receptors, influencing cellular responses.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 12 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead for the development of new anticancer agents.

Antimicrobial Activity

Additionally, the compound has demonstrated antimicrobial properties against several pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized below:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

-

Study on Anticancer Effects:

A detailed study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar thiophene derivatives. It was found that modifications to the morpholino group significantly enhanced anticancer activity, suggesting that further optimization could yield more potent compounds. -

Antimicrobial Efficacy:

In a comparative study published in Antimicrobial Agents and Chemotherapy, this compound was tested alongside existing antibiotics. The results indicated that this compound could enhance the efficacy of certain antibiotics when used in combination therapies. -

Mechanistic Insights:

Research conducted by Smith et al. (2023) utilized molecular docking studies to elucidate the binding interactions between this compound and its biological targets. The study provided insights into how structural features influence binding affinity and specificity.

Q & A

Basic Question: What are the standard synthetic routes for preparing Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Amide Coupling : Reaction of 2-amino-4-phenylthiophene-3-carboxylate derivatives with morpholinoacetyl chloride in the presence of a base (e.g., DIEA) and coupling agents like HATU or HOBt in THF or DCM .

- Esterification : Methylation of the carboxylate group using methanol under acidic conditions or via transesterification .

- Purification : Recrystallization from methanol or ethanol to obtain high-purity crystals, validated by HPLC and NMR .

Basic Question: How is the molecular structure of this compound confirmed in crystallographic studies?

Methodological Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD is performed using programs like SHELXL for refinement. Parameters such as unit cell dimensions (e.g., triclinic system with ) and space group () are analyzed .

- ORTEP Visualization : Graphical representation of thermal ellipsoids and bond angles using ORTEP-III to confirm stereochemistry .

- Cross-Validation : Consistency between experimental data (e.g., NMR, NMR) and computational models (DFT calculations) ensures structural accuracy .

Advanced Question: How can crystallographic refinement challenges (e.g., twinning or disorder) be resolved for this compound?

Methodological Answer:

- SHELXL Refinement : Use the TWIN and BASF commands in SHELXL to model twinned data. For disordered morpholino groups, apply PART and SUMP constraints .

- Density Functional Theory (DFT) : Compare calculated and observed bond lengths/angles to identify mismatches caused by disorder .

- Validation Tools : Check R-factor convergence () and validate with CCDC deposition tools to ensure compliance with IUCr standards .

Advanced Question: What experimental designs are optimal for evaluating its bioactivity (e.g., anti-inflammatory effects)?

Methodological Answer:

- In Vitro Assays : Measure COX-2 inhibition using ELISA or fluorescence polarization. IC values are compared to celecoxib as a positive control .

- In Vivo Models : Use carrageenan-induced paw edema in rodents, administering the compound orally (10–50 mg/kg) and measuring inflammation biomarkers (e.g., TNF-α) via ELISA .

- Dose-Response Curves : Optimize concentrations using Hill equation modeling to determine efficacy and toxicity thresholds .

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

- Scaffold Modification : Replace the phenyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance lipophilicity and bioavailability. Compare IC values in enzymatic assays .

- Morpholino Substitution : Test alternative cyclic amines (e.g., piperidine) to assess impact on solubility and target binding. Use molecular docking (AutoDock Vina) to predict interactions .

- Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic stability (microsomal assays) to prioritize derivatives .

Advanced Question: How to resolve contradictions between spectral data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening. Compare with DFT-simulated shifts at the B3LYP/6-31G(d) level .

- HSQC/HMBC Correlation : Use 2D NMR to assign ambiguous peaks, especially for morpholino protons overlapping with aromatic signals .

- HRMS Validation : Confirm molecular formula with high-resolution mass spectrometry (e.g., ESI-HRMS) to rule out isotopic or adduct interference .

Advanced Question: What strategies validate the purity and stability of this compound under experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 48 hours. Monitor degradation via UPLC-PDA and identify byproducts with LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss (%) at 10°C/min under nitrogen .

- Crystallographic Purity : Compare experimental powder XRD patterns with simulated data from single-crystal structures to detect polymorphic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.